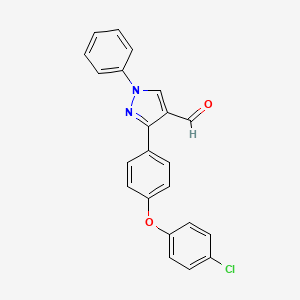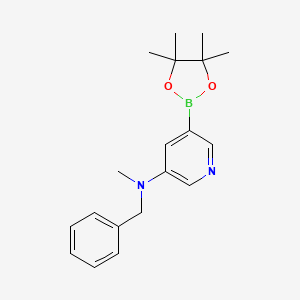
3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde est un composé organique complexe appartenant à la classe des pyrazoles. Ce composé se caractérise par la présence d'un groupe chlorophénoxy, d'un groupe phényle et d'un cycle pyrazole avec un groupe fonctionnel carbaldéhyde. Il est utilisé dans diverses applications de recherche scientifique en raison de ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde implique généralement plusieurs étapes. Une méthode courante comprend la réaction du 4-chlorophénol avec la phénylhydrazine pour former la 4-(4-chlorophénoxy)phénylhydrazine. Cet intermédiaire est ensuite mis à réagir avec le benzaldéhyde en conditions acides pour former l'hydrazone correspondante. La cyclisation de cette hydrazone en conditions basiques conduit à la formation du cycle pyrazole, et une oxydation ultérieure introduit le groupe carbaldéhyde.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour la production à grande échelle. Cela comprend l'utilisation de réacteurs à flux continu, le criblage à haut débit pour des conditions de réaction optimales et l'utilisation de catalyseurs pour augmenter le rendement et réduire le temps de réaction.
Analyse Des Réactions Chimiques
Types de réactions
3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde subit diverses réactions chimiques, notamment :
Oxydation : Le groupe aldéhyde peut être oxydé en acide carboxylique à l'aide d'agents oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe aldéhyde peut être réduit en alcool à l'aide d'agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le groupe chlorophénoxy peut subir des réactions de substitution nucléophile, où l'atome de chlore est remplacé par d'autres nucléophiles.
Réactifs et conditions courants
Oxydation : Permanganate de potassium, trioxyde de chrome et autres agents oxydants forts.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles tels que les amines, les thiols et les alcoolates.
Principaux produits
Oxydation : Acide 3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carboxylique.
Réduction : 3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-méthanol.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
Applications de recherche scientifique
3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde est utilisé dans divers domaines de recherche scientifique :
Chimie : Comme élément de base pour la synthèse de molécules plus complexes et comme réactif en synthèse organique.
Biologie : Dans l'étude de l'inhibition enzymatique et comme sonde pour les tests biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'agrochimiques et de produits pharmaceutiques.
Mécanisme d'action
Le mécanisme d'action du 3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde implique son interaction avec des cibles moléculaires spécifiques. Le composé peut agir comme un inhibiteur de certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut affecter diverses voies biochimiques, conduisant à des changements dans les processus cellulaires.
Applications De Recherche Scientifique
3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is used in various scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In the study of enzyme inhibition and as a probe for biological assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(4-(4-Chlorophenoxy)phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 3-(4-(4-bromophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde
- 3-(4-(4-méthoxyphénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde
- 3-(4-(4-méthylphénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde
Unicité
3-(4-(4-chlorophénoxy)phényl)-1-phényl-1H-pyrazole-4-carbaldéhyde est unique en raison de la présence du groupe chlorophénoxy, qui confère des propriétés chimiques distinctes telles qu'une réactivité accrue dans les réactions de substitution et une activité biologique potentielle. Cela en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C22H15ClN2O2 |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
3-[4-(4-chlorophenoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C22H15ClN2O2/c23-18-8-12-21(13-9-18)27-20-10-6-16(7-11-20)22-17(15-26)14-25(24-22)19-4-2-1-3-5-19/h1-15H |
Clé InChI |
CEBRGFGIKMZDRT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)OC4=CC=C(C=C4)Cl)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Nitrobenzaldehyde {7-[(2Z)-3-chloro-2-butenyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B12048195.png)
![N-[4-(benzyloxy)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048196.png)
![5-Hydroxy-tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one](/img/structure/B12048202.png)
![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)
![Bicyclo[2.2.1]heptane-1-carboxylicacid,3,3-dimethyl-2-methylene-](/img/structure/B12048221.png)
![8-[benzyl(methyl)amino]-7-butyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12048223.png)

![Bicyclo[2,2,1]heptane-2-carboxaldehyde](/img/structure/B12048237.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![1-[2-(Methylsulfinyl)ethyl]piperazine](/img/structure/B12048248.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)

![3-Fluoro-4-[(4-morpholin-4-yl)piperidin-1-yl]phenylamine, AldrichCPR](/img/structure/B12048264.png)
